Tris(diphenylphenanthroline)cobalt(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

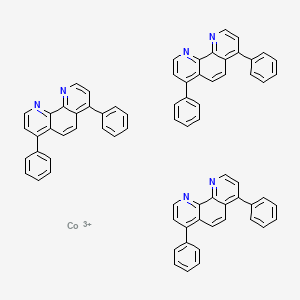

Tris(diphenylphenanthroline)cobalt(III), also known as Tris(diphenylphenanthroline)cobalt(III), is a useful research compound. Its molecular formula is C72H48CoN6+3 and its molecular weight is 1056.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tris(diphenylphenanthroline)cobalt(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(diphenylphenanthroline)cobalt(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Characteristics

The compound is characterized by its unique crystal structure, which includes interactions such as π–π stacking and hydrogen bonding. These structural features contribute to its functionality in various applications. The complex is synthesized through a two-step process involving the oxidation of cobalt(II) to cobalt(III) and subsequent coordination with diphenylphenanthroline ligands .

Biological Applications

2.1 DNA Binding and Cleavage

Tris(diphenylphenanthroline)cobalt(III) exhibits significant binding affinity to DNA, leading to strand cleavage. Studies have shown that it binds to calf thymus DNA in a groove mode, causing cleavage at specific sites similar to well-known restriction endonucleases .

- Case Study : In a study by Nagababu et al., the cobalt complex demonstrated the ability to cleave DNA at three positions when interacting with phenanthroline ligands, indicating potential for use in genetic engineering and therapeutic applications .

2.2 Photodynamic Therapy

The compound has been identified as a potential photosensitizer in photodynamic therapy (PDT), aimed at treating tumoral cells. Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells .

- Data Table: Photodynamic Activity of Cobalt Complexes

| Compound | Light Source | Reactive Oxygen Species Generated | Application Area |

|---|---|---|---|

| Tris(diphenylphenanthroline)cobalt(III) | UV Light | Singlet Oxygen | Tumor Treatment |

| Other Cobalt Complexes | UV Light | Varies | Various Cancer Types |

Material Science Applications

3.1 Electron Transfer Mediators

Cobalt complexes, including tris(diphenylphenanthroline)cobalt(III), have been explored as electron transfer mediators in dye-sensitized solar cells (DSSCs). Their ability to facilitate electron transfer enhances the efficiency of solar energy conversion systems .

- Case Study : Research by Sapp et al. highlighted the effectiveness of cobalt complexes in improving the performance of DSSCs through enhanced charge transport properties .

Synthesis and Characterization

The synthesis of tris(diphenylphenanthroline)cobalt(III) involves careful control of reaction conditions to achieve high purity and yield. The compound is typically prepared by reacting cobalt(II) dichloride with diphenylphenanthroline under reflux conditions, followed by oxidation with chlorine gas .

- Synthesis Protocol Overview :

- Combine cobalt(II) dichloride with diphenylphenanthroline in methanol.

- Reflux the mixture and oxidize using chlorine gas.

- Substitute dichloride with diphenylphenanthroline ligands in ethylene glycol.

- Isolate the final product through filtration and washing.

Propriétés

Numéro CAS |

89460-92-4 |

|---|---|

Formule moléculaire |

C72H48CoN6+3 |

Poids moléculaire |

1056.1 g/mol |

Nom IUPAC |

cobalt(3+);4,7-diphenyl-1,10-phenanthroline |

InChI |

InChI=1S/3C24H16N2.Co/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+3 |

Clé InChI |

BCNHMYFKDBGOKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Co+3] |

SMILES canonique |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Co+3] |

Key on ui other cas no. |

89460-94-6 |

Synonymes |

Co-TDPA tris(diphenylphenanthroline)cobalt(III) tris(diphenylphenanthroline)cobalt(III) tartrate (1:3), (R-(R*,R*)), (OC-6-11-lambda)-isomer tris(diphenylphenanthroline)cobalt(III) tartrate (1:3), (S-(R*,R*)), (OC-6-11-lambda)-isomer tris(diphenylphenanthroline)cobalt(III), (OC-6-11-delta)-isomer tris(diphenylphenanthroline)cobalt(III), (OC-6-11-lambda)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.